molecular formula C14H14N2 B1318114 4-(2,3-dihydro-1H-indol-1-yl)aniline CAS No. 224036-13-9

4-(2,3-dihydro-1H-indol-1-yl)aniline

Cat. No. B1318114
CAS RN: 224036-13-9
M. Wt: 210.27 g/mol
InChI Key: NIAZCPBPDHIJEX-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-indol-1-yl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C14H14N2 and a molecular weight of 210.27 .


Synthesis Analysis

The synthesis of indole derivatives, such as 4-(2,3-dihydro-1H-indol-1-yl)aniline, has been a subject of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of 4-(2,3-dihydro-1H-indol-1-yl)aniline can be analyzed based on its molecular formula, C14H14N2 . Further details about its structure can be obtained from resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Indole derivatives, including 4-(2,3-dihydro-1H-indol-1-yl)aniline, show various biologically vital properties . They are used in the synthesis of a variety of compounds due to their reactivity and the presence of multiple functional groups .


Physical And Chemical Properties Analysis

4-(2,3-dihydro-1H-indol-1-yl)aniline is a solid compound used for proteomics research . Its molecular weight is 210.27 . More specific physical and chemical properties can be obtained from specialized chemical databases or suppliers.

Scientific Research Applications

Antiviral Applications

Indole derivatives, including 4-(Indolin-1-yl)aniline, have shown promise in antiviral research. Compounds with the indole nucleus have been synthesized and tested for inhibitory activity against various viruses. For instance, certain indole-based compounds have demonstrated significant inhibitory effects against influenza A and Coxsackie B4 virus, with selectivity indices indicating potent antiviral properties .

Anti-inflammatory and Analgesic Applications

The indole scaffold is integral in the development of compounds with anti-inflammatory and analgesic properties. Researchers have prepared derivatives that have been evaluated for in vivo anti-inflammatory and analgesic activities, showing potential for the treatment of conditions associated with inflammation and pain .

Anticancer Applications

Indole derivatives are being explored for their anticancer activities. The structural diversity of indole-based compounds allows them to interact with various biological targets, which is crucial in the design of novel anticancer agents. These compounds have been investigated for their ability to inhibit the growth of cancer cells and may offer new avenues for cancer therapy .

Neuroprotective Applications

In the field of neurology, indoline derivatives, a class to which 4-(Indolin-1-yl)aniline belongs, have been designed as multifunctional neuroprotective agents. They have shown protective effects against oxidative stress-induced cell death and have been evaluated for their potential in treating ischemic stroke, demonstrating the ability to reduce cerebral infarction rates and improve neurological outcomes .

Antimicrobial Applications

The indole core is also found in compounds with antimicrobial activities. These derivatives have been synthesized to target a broad spectrum of microbial pathogens, offering potential for the development of new antibiotics and antimicrobial agents .

Antidiabetic and Antimalarial Applications

Indole derivatives have been studied for their antidiabetic and antimalarial effects. Their biological activity in these areas is of significant interest, as they provide a basis for the development of treatments for diabetes and malaria, two major global health concerns .

Future Directions

Indole derivatives, including 4-(2,3-dihydro-1H-indol-1-yl)aniline, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis, in keeping with their importance .

properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAZCPBPDHIJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588600
Record name 4-(2,3-Dihydro-1H-indol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

224036-13-9
Record name 4-(2,3-Dihydro-1H-indol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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